Phylloseptin-J1 -

Phylloseptin-J1

Catalog Number: EVT-244833
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phylloseptin-J1 is a member of the phylloseptin family, which comprises linear cationic antimicrobial peptides derived from the skin secretions of certain amphibians, particularly the Phyllomedusa genus. These peptides exhibit significant biological activity, including antimicrobial and antiprotozoal properties. Phylloseptin-J1 specifically has garnered interest due to its potential therapeutic applications against various pathogens.

Source

Phylloseptin-J1 is isolated from the skin secretion of the Phyllomedusa nordestina, a species of tree frog native to South America. The skin secretions of this amphibian are rich in bioactive peptides, which serve as a defense mechanism against microbial infections and other environmental threats .

Classification

Phylloseptin-J1 belongs to the broader class of antimicrobial peptides (AMPs), which are characterized by their ability to disrupt microbial membranes. This specific peptide is classified under the phylloseptins, which are known for their linear structure and cationic nature. The classification is based on their amino acid composition and biological functions .

Synthesis Analysis

Methods

The synthesis of Phylloseptin-J1 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process commonly utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the amino group during synthesis.

Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis starts with a resin-bound amino acid, followed by deprotection of the Fmoc group using a base (e.g., piperidine). The next amino acid is then coupled using a coupling reagent (e.g., HBTU or DIC) to facilitate the formation of peptide bonds.
  2. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography (HPLC), employing a reverse-phase column with a gradient of acetonitrile and water containing trifluoroacetic acid as an additive .
Molecular Structure Analysis

Structure

Phylloseptin-J1 exhibits a linear structure typical of antimicrobial peptides, characterized by a series of hydrophobic and cationic residues that facilitate membrane interaction. The specific sequence and arrangement of amino acids contribute to its biological activity.

Data

The molecular mass of Phylloseptin-J1 has been determined through mass spectrometry techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) spectrometry, allowing for precise identification and characterization of its structure .

Chemical Reactions Analysis

Reactions

Phylloseptin-J1 primarily engages in interactions with microbial membranes, leading to membrane disruption and cell lysis. These reactions are crucial for its antimicrobial activity.

Technical Details

The mechanism involves:

  • Membrane Insertion: The cationic nature of Phylloseptin-J1 allows it to interact with negatively charged bacterial membranes.
  • Pore Formation: Following insertion, it can form pores or disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death .
Mechanism of Action

Process

The mechanism by which Phylloseptin-J1 exerts its antimicrobial effects involves several key steps:

  1. Binding: The peptide binds to the bacterial membrane via electrostatic interactions.
  2. Insertion: It inserts itself into the lipid bilayer.
  3. Disruption: This leads to structural changes in the membrane, resulting in pore formation or complete lysis.

Data

Studies have shown that Phylloseptin-J1 exhibits potent activity against various pathogens, including bacteria and protozoa, making it a candidate for further therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

Phylloseptin-J1 is typically characterized as:

  • Appearance: It is usually presented as a white powder when synthesized.
  • Solubility: Soluble in aqueous solutions at physiological pH, facilitating its biological activity.

Chemical Properties

  • Molecular Weight: Approximately 1982 Da.
  • Isoelectric Point: The peptide exhibits a relatively high isoelectric point due to its cationic nature, which influences its interaction with membranes.

Relevant analyses include chromatographic techniques that confirm purity and identity post-synthesis .

Applications

Phylloseptin-J1 has several scientific applications:

  • Antimicrobial Agents: Due to its potent activity against bacteria and protozoa, it holds promise as a natural antimicrobial agent in pharmaceuticals.
  • Research Models: It serves as a model compound for studying peptide-membrane interactions and developing new antimicrobial therapies.
  • Potential Therapeutics: Its unique properties may lead to applications in treating infections resistant to conventional antibiotics .
Phylogenetic Origins and Evolutionary Context of Phylloseptin-J1

Taxonomic Classification Within the Phyllomedusinae Subfamily

Phylloseptin-J1 belongs to a family of cationic antimicrobial peptides (AMPs) exclusively produced by neotropical tree frogs of the subfamily Phyllomedusinae (Hylidae). This subfamily comprises 7 genera and 57 species distributed across Central and South American rainforests, including Agalychnis, Phyllomedusa, and Phasmahyla [6] [7]. The peptide was first isolated from Phyllomedusa baltea skin secretions through molecular cloning and mass spectrometry techniques, exhibiting a characteristic α-helical structure with 19 amino acid residues and C-terminal amidation [2].

Phyllomedusinae AMPs are classified into 8 distinct families based on structural characteristics: dermaseptins, dermatoxins, phylloxins, phylloseptins, plasticins, raniseptins, caerin-related peptides, and orphan peptides [6]. Phylloseptins share a conserved N-terminal motif (FLPLLAG) and cationic amphipathic architecture, with Phylloseptin-J1 displaying the sequence FLPLLAGLAANFLPKIFGT–NH₂ [2] [7]. This structural signature differentiates it from paralogous peptides within the same frog species and orthologous peptides across related species.

Table 1: Taxonomic Distribution of Phylloseptin Variants in Phyllomedusinae

Frog SpeciesGeneraPhylloseptin VariantsKey Structural Features
Phyllomedusa balteaPhyllomedusaPhylloseptin-J1 (PB-J1)FLPLLAGLAANFLPKIFGT–NH₂
Phyllomedusa hypochondrialisPhyllomedusaPS-7 to PS-11FLP[L/I]LAGLAAD[F/L]PKI[F/L]GT–NH₂
Phyllomedusa sauvagiiPhyllomedusaPS-1FLPLLAGLAAKFLPKIFGT–NH₂
Agalychnis lemurAgalychnisPhylloseptin-L1FLPLLAGLAASFLPKIFGT–NH₂
Phasmahyla jandaiaPhasmahylaPhylloseptin-PJFLPLLAGLAANFLPKVFGT–NH₂

Comparative Genomic Analysis of Phylloseptin Precursor Genes

The biosynthesis of Phylloseptin-J1 is directed by a conserved precursor gene architecture shared across Phyllomedusinae species. Genomic analyses reveal a tripartite precursor organization: a highly conserved 21-residue N-terminal signal peptide, an acidic amino acid-rich "spacer" domain (22 residues), a KR propeptide processing site, and the mature peptide encoding region [2]. The open reading frame spans 66 amino acids, with the terminal glycine serving as an amide donor for C-terminal amidation of the mature peptide [2].

Comparative genomics of precursor-encoding cDNAs reveals strong conservation in signal peptide domains (>90% sequence identity) but significant diversification in mature peptide coding regions. For example, phylloseptin precursors from P. baltea (LN810553), P. hypochondrialis, and P. sauvagii share 85–92% nucleotide identity in signal peptide regions but only 65–78% in mature peptide sequences [2] [7]. This pattern indicates divergent evolution under positive selection in the bioactive peptide region while maintaining conserved translocation mechanisms via the signal peptide.

Table 2: Conserved Domains in Phylloseptin Precursor Genes

Precursor DomainLength (aa)Conservation (%)Functional Role
Signal Peptide2190–95ER translocation
Acidic Spacer2275–85pH modulation
KR Processing Site2100Proteolytic cleavage
Mature Peptide19–2160–80Antimicrobial activity
C-terminal Glycine1100Amidation donor

Evolutionary Conservation of Signal Peptide Domains in Amphibian AMPs

The signal peptide domain of Phylloseptin-J1 exhibits remarkable evolutionary conservation across amphibian AMPs. Bioinformatic analysis using SignalP algorithms predicts a 21-residue signal peptide (MKLFVSLLFLLVAFVCPVQSA) with a cleavage site between Ala21 and Phe22 [2] [8]. This domain shares 90–95% sequence identity with signal peptides from dermaseptins, phylloxins, and dermatoxins within Phyllomedusinae frogs, despite minimal conservation in their mature peptide sequences [6] [7].

This conservation extends beyond phylloseptins to AMPs from other amphibian families. The signal peptides of phylloseptins and ranid frog brevinins share a hydrophobic-hydrophobic-X-cysteine (HHXC) motif critical for endoplasmic reticulum translocation [3] [8]. Functional studies demonstrate that swapping signal peptides between phylloseptin and dermaseptin precursors does not disrupt peptide secretion efficiency, confirming functional equivalence [8]. This conservation contrasts sharply with the hypervariability of mature AMP sequences, suggesting strong purifying selection on translocation mechanisms despite diversifying selection on antimicrobial domains.

Table 3: Signal Peptide Conservation Across Amphibian AMP Families

AMP FamilyFrog SubfamilySignal Peptide MotifCleavage Site PredictionConservation (%)
PhylloseptinPhyllomedusinaeMKLFVSL[L/F]FLLVAFVCP[V/L]QSAA21-↓-F2290–95
DermaseptinPhyllomedusinaeMKLFVSL[L/F]FLLVAFVCP[V/L]QSAA21-↓-F2288–93
BrevininRanidaeMKFLVNVALVFMVV[Y/F]I[I/L]SCAA22-↓-W2365–75
EsculentinRanidaeMKLFVSVLLLFAV[F/Y]CPVQHAA21-↓-V2270–80
CaerinPelodryadinaeMKLFVSVLLLFAVFCPVQHAA21-↓-V2285–90

Adaptive Diversification of Phylloseptin Isoforms Across Biogeographic Niches

Phylloseptin isoforms exhibit niche-specific diversification patterns across the Neotropical regions inhabited by Phyllomedusinae frogs. Phyllomedusa baltea (source of Phylloseptin-J1) occupies high-altitude cloud forests (1,800–2,200m) in the Andean foothills, while P. hypochondrialis inhabits lowland Amazonian rainforests (<500m) and P. sauvagii ranges through arid Chaco woodlands [6] [7]. These distinct biogeographic niches correlate with specific phylloseptin isoform variations:

  • Hydrophobicity Gradient: Phylloseptin-J1 from high-altitude P. baltea exhibits 30% higher hydrophobicity than isoforms from lowland species, potentially enhancing membrane interactions in cooler environments [2] [7].
  • Cationicity Adaptation: Arid-adapted P. sauvagii phylloseptins show +2.5 higher net charge compared to Phylloseptin-J1, possibly compensating for reduced peptide diffusion in xeric conditions [6].
  • Biogeographic Radiation: Molecular clock analyses suggest phylloseptin diversification accelerated during the Andean orogeny (15–5 MYA), with Phylloseptin-J1 emerging as a distinct lineage approximately 2.8 MYA coinciding with P. baltea's geographic isolation [4] [7].

This adaptive radiation follows the "radiation cascade" model where geographic isolation reduces gene flow between conspecific populations, enabling accelerated molecular diversification through founder effects and local adaptation [4]. Phylloseptin-J1's unique substitutions at positions 4 (L→M), 9 (A→N), and 18 (I→F) relative to lowland isoforms represent potential adaptations to high-altitude microbial communities [2] [7].

Table 4: Biogeographic Distribution of Phylloseptin Isoforms

Frog SpeciesBiogeographic RegionAltitude (m)Net Charge (pH7)Hydrophobicity IndexUnique Substitutions
P. balteaAndean Cloud Forest1,800–2,200+3.20.68M4, N9, F18
P. hypochondrialisAmazonian Rainforest0–500+2.80.52I4, A9, I18
P. sauvagiiChaco Dry Woodlands200–800+4.50.61V4, S9, V18
P. burmeisteriAtlantic Forest0–1,000+3.00.57L4, T9, L18
A. callidryasCentral American Lowlands0–300+3.50.49I4, D9, M18

Compound Names Mentioned in Article:

  • Phylloseptin-J1
  • Phylloseptin-PBa
  • Dermaseptin
  • Phylloseptin-L1
  • Phylloseptin-PJ
  • Phylloseptin-PS1
  • Brevinin
  • Esculentin
  • Caerin
  • Dermatoxin
  • Phylloxin
  • Plasticin

Properties

Product Name

Phylloseptin-J1

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